molecular formula C23H19NO5 B4040878 2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 4-nitrobenzoate

2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 4-nitrobenzoate

Cat. No.: B4040878
M. Wt: 389.4 g/mol
InChI Key: NHWVMYCUSMHGHZ-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 4-nitrobenzoate is a useful research compound. Its molecular formula is C23H19NO5 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.12632271 g/mol and the complexity rating of the compound is 587. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

Research involving compounds with structural similarities, such as "2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate", has focused on understanding their molecular structure through various analytical techniques. Studies have utilized Fourier-transform infrared spectroscopy (FT-IR), X-ray diffraction, and density functional theory (DFT) calculations to elucidate vibrational wavenumbers, molecular geometry, hyperpolarizability, and energy analyses (HOMO-LUMO) of these molecules. These investigations provide insights into the stability, charge transfer, and electronic properties of such compounds, which are crucial for applications in materials science and molecular engineering (Chidan Kumar et al., 2014).

Synthetic Applications and Reactions

Another area of interest is the synthesis and reactions of nitrobenzoate derivatives, as these processes lay the groundwork for creating a wide array of specialized molecules. For instance, the preparation of benzoylnitrile oxide from dimethylphenacylsulfonium bromide and its subsequent reactions to form various cycloadducts demonstrate the versatility of similar compounds in synthetic organic chemistry. These reactions are fundamental in developing new pharmaceuticals, agrochemicals, and materials (Otsuji et al., 1971).

Advanced Materials and Sensing Applications

Research on related compounds has also extended to the development of advanced materials with specific functional properties, such as luminescence sensing. For example, lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate have shown potential as fluorescence sensors for benzaldehyde-based derivatives. Such frameworks can be engineered for high sensitivity and selectivity towards specific substances, making them valuable in environmental monitoring, diagnostics, and biochemical assays (Shi et al., 2015).

Properties

IUPAC Name

[2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c1-15-8-9-19(14-16(15)2)21(25)22(17-6-4-3-5-7-17)29-23(26)18-10-12-20(13-11-18)24(27)28/h3-14,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWVMYCUSMHGHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 4-nitrobenzoate
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2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 4-nitrobenzoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.